3-Chloro-3-ethyl-2,2-dimethylpentane
Description
3-Chloro-3-ethyl-2,2-dimethylpentane (CAS RN: Not explicitly provided) is a branched chloroalkane with the molecular formula C₉H₁₉Cl and a molecular weight of 162.70 g/mol . Its structure features a tertiary chlorine atom at position 3, flanked by an ethyl group and two methyl groups, as described by the SMILES notation CCC(Cl)(CC)C(C)(C)C . The compound has a boiling point of 172°C, reflecting its relatively high molecular weight and branching . Key identifiers include the InChIKey VXAAUICUIBQBAE-UHFFFAOYSA-N and the absence of defined stereocenters .
Properties
CAS No. |
86661-53-2 |
|---|---|
Molecular Formula |
C9H19Cl |
Molecular Weight |
162.70 g/mol |
IUPAC Name |
3-chloro-3-ethyl-2,2-dimethylpentane |
InChI |
InChI=1S/C9H19Cl/c1-6-9(10,7-2)8(3,4)5/h6-7H2,1-5H3 |
InChI Key |
VXAAUICUIBQBAE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(C(C)(C)C)Cl |
Origin of Product |
United States |
Preparation Methods
Free Radical Halogenation
One of the most common methods for synthesizing this compound is through free radical halogenation:
Reagents : Chlorine gas (Cl₂)
-
- The reaction is typically conducted in the presence of ultraviolet light or a radical initiator to facilitate the substitution of a hydrogen atom with a chlorine atom.
- Temperature ranges from ambient to elevated levels depending on the specific setup.
This method allows for selective chlorination at the tertiary carbon due to steric hindrance from the surrounding alkyl groups.
Industrial Continuous Flow Chlorination
In industrial settings, continuous flow reactors are often employed for chlorination due to their efficiency and ability to control reaction conditions:
- Reagents : Chlorine gas (Cl₂) and 3-ethyl-2,2-dimethylpentane
- Conditions :
- The reaction occurs in a continuous flow reactor designed to optimize mixing and heat transfer.
- Typical temperatures range from 50°C to 100°C.
- Chlorine concentration is carefully monitored to maximize yield and minimize by-products.
This method is advantageous for large-scale production, ensuring consistent quality and reduced reaction times.
Reaction Mechanism
The mechanism of chlorination involves the formation of free radicals:
Initiation : Chlorine molecules dissociate into two chlorine radicals under ultraviolet light.
-
- A chlorine radical abstracts a hydrogen atom from 3-ethyl-2,2-dimethylpentane, forming a new radical.
- This new radical can then react with another chlorine molecule to form the chlorinated product while regenerating another chlorine radical.
Termination : The reaction can terminate when two radicals combine to form a stable product.
Summary of Reaction Conditions
| Method | Reagents | Temperature Range | Notes |
|---|---|---|---|
| Free Radical Halogenation | Cl₂ | Ambient to elevated | UV light or radical initiators required |
| Industrial Continuous Flow | Cl₂ + substrate | 50°C to 100°C | Optimized for large-scale production |
Applications and Further Reactions
This compound can undergo various chemical reactions post-synthesis:
Nucleophilic Substitution
The chlorine atom can be replaced by nucleophiles such as hydroxide ions (OH⁻), cyanide ions (CN⁻), or ammonia (NH₃), leading to products like alcohols, nitriles, or amines.
Elimination Reactions
Under basic conditions, this compound can undergo elimination reactions to form alkenes. For instance, treatment with potassium tert-butoxide can yield 3-ethyl-2,2-dimethyl-1-pentene.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-3-ethyl-2,2-dimethylpentane can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions (OH-), cyanide ions (CN-), or ammonia (NH3), leading to the formation of alcohols, nitriles, or amines, respectively.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes. For example, treatment with a strong base like potassium tert-butoxide (KOtBu) can result in the formation of 3-ethyl-2,2-dimethyl-1-pentene.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), sodium cyanide (NaCN), and ammonia (NH3). The reactions are typically carried out in polar solvents like water or ethanol.
Elimination Reactions: Strong bases such as potassium tert-butoxide (KOtBu) or sodium hydride (NaH) are used, often in aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Alcohols, nitriles, and amines.
Elimination Reactions: Alkenes, specifically 3-ethyl-2,2-dimethyl-1-pentene.
Scientific Research Applications
3-Chloro-3-ethyl-2,2-dimethylpentane has various applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in studies involving the effects of alkyl halides on biological systems, including their potential as antimicrobial agents.
Medicine: Research into the pharmacological properties of alkyl halides may involve this compound to understand its interactions with biological targets.
Industry: It can be used in the production of specialty chemicals and as a reagent in the manufacture of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-3-ethyl-2,2-dimethylpentane in chemical reactions typically involves the formation of a carbocation intermediate during nucleophilic substitution or elimination reactions. The chlorine atom, being electronegative, withdraws electron density from the carbon it is attached to, making it susceptible to nucleophilic attack or base-induced elimination.
Comparison with Similar Compounds
Comparison with Structurally Similar Chlorinated Alkanes
Structural Analogues and Isomers
The target compound shares structural similarities with several chloroalkanes, differing in substituent placement, branching, and chain length. Notable examples include:
a) 3-Chloro-2-methylpentane (C₆H₁₃Cl)
- Molecular Weight : 120.62 g/mol .
- Structure : A secondary chloride with a methyl group at position 2 and chlorine at position 3.
- Reactivity : More reactive in Sₙ2 reactions due to less steric hindrance compared to tertiary chlorides .
b) 3-Chloro-2,4-dimethylpentane (C₇H₁₅Cl)
- CAS RN : 19174-61-9 .
- Molecular Weight : 134.65 g/mol .
- Structure : Chlorine at position 3 with methyl groups at positions 2 and 4.
- Reactivity : Steric hindrance at the chloride site reduces Sₙ2 reactivity, favoring E2 elimination under basic conditions .
c) 4-Chloro-2,2-dimethylpentane
- Structure : Chlorine at position 4 and two methyl groups at position 2.
d) 1-Chloro-3,3-dimethylpentan-2-one (C₇H₁₃ClO)
Physical Properties Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Chlorine Position | Key Structural Features |
|---|---|---|---|---|---|
| 3-Chloro-3-ethyl-2,2-dimethylpentane | C₉H₁₉Cl | 162.70 | 172 | Tertiary (C3) | Ethyl, two methyl groups at C2/C3 |
| 3-Chloro-2-methylpentane | C₆H₁₃Cl | 120.62 | Not reported | Secondary (C3) | Single methyl at C2 |
| 3-Chloro-2,4-dimethylpentane | C₇H₁₅Cl | 134.65 | Not reported | Tertiary (C3) | Methyl groups at C2 and C4 |
| 1-Chloro-3,3-dimethylpentan-2-one | C₇H₁₃ClO | 148.63 | Not reported | Primary (C1) | Ketone at C2, methyl at C3 |
Key Observations :
Reactivity and Reaction Pathways
a) Nucleophilic Substitution (Sₙ1/Sₙ2)
- This compound : Tertiary chloride favors Sₙ1 mechanisms due to stable carbocation intermediates, though steric hindrance may slow reaction rates .
- 3-Chloro-2-methylpentane : Secondary chloride undergoes Sₙ2 reactions more readily due to accessible backside attack .
b) Elimination (E2)
- The target compound produces alkenes via E2 elimination under strong base conditions (e.g., ethoxide), forming the most substituted alkene (Zaitsev product) .
- Analogues like 3-Chloro-2,4-dimethylpentane exhibit similar elimination behavior but may yield different alkene distributions due to substituent placement .
Isomerism and Nomenclature
The target compound has multiple structural isomers, including:
Nomenclature Challenges:
- Misnomers such as 4-Chloro-2-methylpentane (incorrect numbering) vs. 2-Chloro-4-methylpentane highlight the importance of IUPAC priority rules .
Q & A
Q. What are the optimal reaction conditions for synthesizing 3-chloro-3-ethyl-2,2-dimethylpentane via nucleophilic substitution?
Methodological Answer:
- Solvent Selection: Polar aprotic solvents (e.g., DMSO or DMF) enhance nucleophilicity by stabilizing transition states, while non-polar solvents may favor elimination (E2) over substitution (SN2) .
- Base Strength: Weak bases (e.g., NaHCO₃) minimize competing elimination. Strong bases (e.g., NaOEt) may shift the pathway to E2, especially in sterically hindered environments .
- Temperature Control: Lower temperatures (0–25°C) favor substitution by reducing kinetic energy for elimination.
- Steric Considerations: The 3° chloro group and bulky 2,2-dimethyl substituents hinder SN2; SN1 mechanisms may dominate but require carbocation stabilization .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
Methodological Answer:
- Gas Chromatography-Mass Spectrometry (GC-MS): Use non-polar columns (e.g., DB-5) with Kovats’ Retention Indices (RI) to confirm identity. Reported RI values for similar branched chloroalkanes range from 850–950 .
- NMR Spectroscopy:
- IR Spectroscopy: C-Cl stretching vibrations appear at 550–750 cm⁻¹ .
Advanced Research Questions
Q. How does the steric environment influence the regioselectivity of E2 elimination reactions in this compound?
Methodological Answer:
- Zaitsev vs. Hofmann Products: Despite steric hindrance at the 3° carbon, bulky bases (e.g., tert-butoxide) may favor less substituted alkenes (anti-Zaitsev) due to transition-state strain.
- Stereoelectronic Analysis: Use molecular modeling (e.g., DFT calculations) to evaluate periplanar alignment of the C-Cl bond with β-hydrogens. The 2,2-dimethyl groups restrict rotation, favoring specific β-H abstraction .
- Experimental Validation: Compare product ratios (GC-MS) under varying base strengths (e.g., NaOEt vs. KOtBu) and solvents (polar vs. non-polar) .
Q. How can researchers resolve contradictions in thermodynamic data (e.g., ΔrH°) obtained from different analytical techniques?
Methodological Answer:
Q. What computational approaches best predict the stability and reactivity of this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
